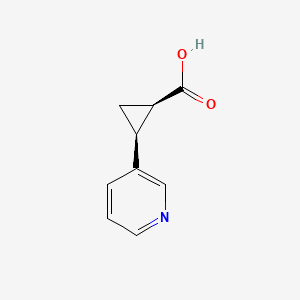(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC13660879
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (1R,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8-/m1/s1 |
| Standard InChI Key | RMVMPLYFCJXMCQ-HTQZYQBOSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]1C(=O)O)C2=CN=CC=C2 |
| SMILES | C1C(C1C(=O)O)C2=CN=CC=C2 |
| Canonical SMILES | C1C(C1C(=O)O)C2=CN=CC=C2 |
Introduction
Key Findings
(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid (CAS: 1201922-23-7) is a chiral cyclopropane derivative featuring a pyridine substituent at the 3-position. This compound has garnered attention in pharmaceutical and materials science research due to its unique stereochemical properties and versatility as a synthetic intermediate. With a molecular formula of and a molecular weight of 163.17 g/mol, it exhibits a predicted pKa of 4.35 and a density of 1.327 g/cm³ . Its synthesis typically involves stereocontrolled cyclopropanation or ring-opening reactions, with yields up to 64% under optimized conditions .
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is cis-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid, with the cis configuration confirmed via X-ray crystallography and NMR analyses . Key identifiers include:
The cyclopropane ring’s strained geometry and the pyridine moiety’s electronic effects contribute to its reactivity and potential as a bioisostere in drug design .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of the cis isomer is achieved through stereoselective methods:
Stereochemical outcomes are influenced by catalyst choice and reaction thermodynamics. For instance, chiral Rh catalysts favor cis configurations due to steric hindrance during cyclopropanation .
Physicochemical Properties
Experimental and Predicted Data
The compound’s low pKa suggests predominant deprotonation at physiological pH, enhancing its bioavailability in drug formulations .
Biological and Pharmaceutical Applications
Drug Discovery
(cis)-2-Pyridin-3-yl-cyclopropanecarboxylic acid serves as a precursor for:
-
NAMPT inhibitors: Cyclopropyl amides derived from this compound show promise in cancer therapy by targeting nicotinamide phosphoribosyltransferase .
-
GPR88 agonists: Analogous structures (e.g., RTI-13951-33) exhibit brain-penetrant properties for neurological disorders .
Comparative Analysis with Structural Analogs
The cis configuration’s rigid geometry improves metabolic stability compared to trans isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume